molecular formula C13H14O5 B602820 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone CAS No. 263368-91-8

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

Cat. No.: B602820
CAS No.: 263368-91-8
M. Wt: 250.25 g/mol
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Description

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is an organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a trans-acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acetylation of a precursor molecule followed by hydroxylation reactions to introduce the hydroxyl groups at specific positions on the naphthalenone ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The acetyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone: Similar structure but with a cis-acetyl group.

    3,6,8-Trihydroxy-3-methyldihydronaphthalenone: Lacks the acetyl group.

    4-Acetyl-3,6,8-trihydroxy-3-methylnaphthalene: Similar but without the dihydro component.

Uniqueness

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The trans-acetyl group, in particular, influences its reactivity and interaction with biological targets, distinguishing it from its cis counterpart and other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNOAZOXGLUUEB-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C2=C(C(=O)C[C@@]1(C)O)C(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 2
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 3
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 4
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 5
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 6
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Customer
Q & A

Q1: What is known about the biological activity of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?

A1: The provided research paper focuses on the adenosine A(1) receptor antagonist activity of luteolin, another compound isolated from Senna siamea []. While the study identifies and characterizes this compound as a new compound found in this plant, it does not delve into its specific biological activity. The paper states that this compound, along with three others, was found to be "nonactive" in the context of the adenosine A(1) receptor assay []. Further research is needed to explore potential bioactivities of this compound in other systems or pathways.

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